molecular formula C8H11NO B2698479 1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole CAS No. 106681-22-5

1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole

Cat. No.: B2698479
CAS No.: 106681-22-5
M. Wt: 137.182
InChI Key: OUGXXVWBSDOMMD-UHFFFAOYSA-N
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Description

1-[2-(Oxiran-2-yl)ethyl]-1H-pyrrole ( 106681-22-5) is a valuable chemical building block that incorporates both a pyrrole heterocycle and an oxirane (epoxide) ring within its molecular structure. This combination makes it a compound of significant interest in medicinal chemistry and pharmaceutical research for developing multi-target therapeutic agents . The pyrrole ring is a prominent pharmacophore known for a broad biological profile, including antioxidant activities and its presence in inhibitors of enzymes like monoamine oxidase B (MAO-B) . Concurrently, the reactive oxirane ring is a key functional group that has been demonstrated to be critical for the anti-proliferative activity of certain quinoxaline derivatives tested against neuroblastoma cell lines, suggesting its potential utility in oncology research . Researchers can utilize this compound as a versatile synthon for the design and synthesis of novel molecules. Its applications are primarily focused on addressing complex diseases such as neurodegenerative disorders, with research exploring its potential as a multi-target directed ligand (MTDL) for Alzheimer's disease, as well as in anticancer agent development . The compound has a molecular formula of C8H11NO and a molecular weight of 137.18 g/mol . For storage and stability, it is recommended to be stored at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[2-(oxiran-2-yl)ethyl]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-5-9(4-1)6-3-8-7-10-8/h1-2,4-5,8H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGXXVWBSDOMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCN2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106681-22-5
Record name 1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole
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Reaction Chemistry and Derivatization

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The high ring strain of the epoxide group makes it a prime target for nucleophilic attack, proceeding via an SN2 mechanism. mdpi.com This reaction is a cornerstone of this compound's chemistry, enabling the introduction of a wide variety of functional groups at the side chain. The reaction typically results in the formation of a β-substituted ethanol (B145695) derivative.

The regioselectivity of the ring-opening is influenced by the reaction conditions. Under neutral or basic conditions, the nucleophile preferentially attacks the less sterically hindered terminal carbon of the oxirane. In the presence of acid catalysts, which activate the epoxide by protonating the oxygen atom, the reaction can sometimes favor attack at the more substituted carbon, although for a terminal epoxide like this, attack at the primary carbon is still common.

A diverse array of nucleophiles, including amines, alcohols, thiols, and carbanions, can be employed to open the epoxide ring. For instance, reactions with primary or secondary amines lead to the formation of 1,2-amino alcohols. researchgate.netresearchgate.net This transformation is particularly valuable for synthesizing molecules with potential biological activity. Similarly, oxygen nucleophiles, such as alkoxides or phenoxides, yield the corresponding ether glycols, while sulfur nucleophiles like thiophenols produce thioethanol derivatives. researchgate.net

In some cases, the initial ring-opening can be followed by a subsequent intramolecular cyclization, especially if the nucleophile is part of a suitably positioned functional group on another molecule, or if the newly formed hydroxyl group participates in a subsequent reaction. mdpi.comimist.ma For example, the reaction of similar N-(oxiran-2-ylmethyl) heterocycles with amines has been shown to result in direct cyclization to form larger heterocyclic systems like diazepinones. mdpi.com

Nucleophile TypeReagent ExampleProduct ClassReference
Nitrogen NucleophilePrimary/Secondary Amines (e.g., Dipropylamine, Morpholine)1,2-Amino Alcohols researchgate.netresearchgate.net
Oxygen NucleophileSodium EthoxideEthyleneglycol Ethers researchgate.net
Sulfur NucleophileSodium ThiophenolThioethanol Ethers researchgate.net
Carbon NucleophileIndan-1,3-dioneβ-Hydroxy Alkylated Products researchgate.net

Electrophilic Reactions of the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. iust.ac.ir Compared to benzene, it is significantly more reactive. The presence of the N-alkyl substituent, an electron-donating group, further activates the ring towards electrophiles. Substitution occurs preferentially at the C-2 and C-5 positions, as the cationic intermediate (arenium ion) formed by attack at these positions is more stabilized by resonance, with three contributing structures, than the intermediate formed by attack at C-3 or C-4, which has only two. youtube.comuou.ac.in

While direct electrophilic substitution on 1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole has not been extensively documented, its reactivity can be predicted based on the well-established chemistry of N-alkylpyrroles. iust.ac.ir Key electrophilic substitution reactions applicable to this compound would include:

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to yield the 2-halo or 2,5-dihalo derivatives under mild conditions. iust.ac.ir

Acylation: Friedel-Crafts acylation can be achieved using acid anhydrides or acyl chlorides. For instance, acetylation with acetic anhydride (B1165640) often requires high temperatures, but more reactive reagents like trifluoroacetic anhydride can give 2-substituted products efficiently at room temperature. iust.ac.ir

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a classic method for introducing a formyl group at the C-2 position of the pyrrole ring.

Coupling Reactions: Pyrrole can couple with diazonium salts in weakly acidic solutions to form azo compounds, typically at the 2-position. uop.edu.pk

It is crucial to select reaction conditions that are mild enough to avoid polymerization of the pyrrole ring or unwanted reactions involving the oxirane moiety. iust.ac.ir

Polymerization and Oligomerization Potential

The bifunctional nature of this compound provides multiple avenues for polymerization and oligomerization.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be a cornerstone in the structural confirmation of 1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole. Both ¹H and ¹³C NMR spectra would provide critical information regarding the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons of the pyrrole (B145914) ring, the ethyl linker, and the oxirane ring. The chemical shifts (δ) would be indicative of the electronic shielding or deshielding experienced by each proton. For instance, the protons on the pyrrole ring would likely appear in the aromatic region, while the protons of the ethyl chain and the oxirane ring would be found in the aliphatic region. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable information about the connectivity of the atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by revealing the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the pyrrole ring would be characteristic of aromatic heterocycles, while the carbons of the ethyl group and the oxirane ring would resonate at higher fields.

Expected ¹H and ¹³C NMR Data:

While experimental data is unavailable, a predictive table based on analogous structures is presented below.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrrole H-2, H-5~6.7~121
Pyrrole H-3, H-4~6.1~108
N-CH₂~4.1~48
CH₂-CH~2.0~35
Oxirane CH~3.0~52
Oxirane CH₂~2.5, ~2.8~47

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, would be employed to identify the characteristic functional groups and vibrational modes of this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show absorption bands corresponding to the stretching and bending vibrations of the C-H, C-N, C=C, and C-O bonds within the molecule. The characteristic N-H stretching vibration of an unsubstituted pyrrole would be absent, confirming the N-alkylation. Key expected vibrational frequencies are outlined in the table below.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the pyrrole ring and the symmetric vibrations of the molecule.

Expected Vibrational Frequencies:

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H stretching (pyrrole)3100 - 3000
C-H stretching (aliphatic)3000 - 2850
C=C stretching (pyrrole)1600 - 1450
C-N stretching (pyrrole ring)1300 - 1200
C-O-C stretching (oxirane)1250 (asymmetric), 850 (symmetric)

Mass Spectrometry (MS)

Mass spectrometry would be utilized to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization.

Molecular Ion Peak: The mass spectrum would exhibit a molecular ion peak ([M]⁺) corresponding to the exact mass of the compound (C₈H₁₁NO), which is 137.18 g/mol orgchemres.org. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition.

Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the cleavage of the ethyl linker, the opening of the oxirane ring, and the fragmentation of the pyrrole ring. Analysis of the fragment ions would provide further confirmation of the molecular structure.

Expected Mass Spectrometry Fragments:

m/z Possible Fragment
137[M]⁺
108[M - C₂H₃O]⁺
94[M - C₃H₅O]⁺
67[C₄H₅N]⁺ (pyrrole ring)
43[C₂H₃O]⁺

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure of pyrrole (B145914) derivatives. pensoft.netsigmaaldrich.com Methods like DFT with Becke's three-parameter hybrid exchange-correlation functional (B3LYP) are frequently employed, often with basis sets such as 6-311++G(d,p), to optimize molecular geometries and calculate a range of molecular properties. pensoft.netresearchgate.net For 1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole, such calculations would provide insights into its optimized geometry, bond lengths, bond angles, and electronic distribution.

Key parameters derived from these calculations include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. pensoft.net The difference in energy between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. tandfonline.com A smaller energy gap generally implies higher reactivity.

Global reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, can be calculated from the FMO energies. pensoft.netresearchgate.net These descriptors help in quantifying the molecule's reactivity. For instance, studies on pyrrole-based hydrazide have shown that a significantly higher ionization potential compared to electron affinity indicates a much greater capacity to donate electrons than to accept them. pensoft.net In the case of this compound, the presence of the electron-rich pyrrole ring combined with the polar oxirane group would influence these electronic parameters significantly.

Calculated PropertyRepresentative ValueSignificance
HOMO Energy-6.0 eVRelates to electron-donating ability
LUMO Energy0.5 eVRelates to electron-accepting ability
HOMO-LUMO Gap (ΔE)5.5 eVIndicator of chemical reactivity and stability
Ionization Potential (I)6.0 eVEnergy required to remove an electron
Electron Affinity (A)-0.5 eVEnergy released when an electron is added
Dipole Moment (μ)~2.5 DMeasure of molecular polarity

Note: The values in this table are representative examples based on DFT calculations of similar N-substituted pyrrole derivatives and serve to illustrate the types of data generated. Actual values for this compound would require specific calculation.

Mechanistic Studies through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. bohrium.com By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine activation energy barriers, thereby providing a detailed, step-by-step understanding of the reaction pathway. bohrium.comrsc.org

For this compound, computational modeling could be applied to several key processes:

Synthesis: The formation of this compound, likely through a nucleophilic substitution reaction such as the Clauson-Kaas reaction or direct alkylation of pyrrole with a suitable oxirane-containing electrophile, can be modeled. rsc.orgresearchgate.net DFT studies on the Clauson-Kaas reaction, for example, have proposed new mechanisms involving a zwitterionic intermediate that drives the efficient formation of the pyrrole ring. rsc.org Similarly, modeling the alkylation of the pyrrole nitrogen would clarify the transition state geometry and the energy barrier for the reaction.

Reactions of the Oxirane Ring: The oxirane (epoxide) ring is susceptible to ring-opening reactions under both acidic and basic conditions. Computational studies on the acid-catalyzed ring-opening of epoxides have shown that a general-acid catalyst can significantly lower the activation barrier by stabilizing the developing negative charge on the oxygen atom. acs.org Modeling the nucleophilic attack on the oxirane ring of this compound would predict the regioselectivity of the attack (i.e., at which carbon of the oxirane) and the stereochemical outcome.

Reactions of the Pyrrole Ring: The pyrrole ring can undergo various reactions, such as electrophilic substitution. Computational studies on gold-catalyzed cascade reactions of pyrroles have used DFT to establish detailed energy profiles and understand the factors controlling regioselectivity. acs.org Likewise, modeling could predict the most likely sites for electrophilic attack on the pyrrole ring of the title compound.

These mechanistic studies typically involve locating the geometries of reactants, products, intermediates, and transition states. Frequency calculations are then performed to confirm that reactants and products are local minima on the potential energy surface and that transition states have exactly one imaginary frequency corresponding to the reaction coordinate. academie-sciences.fr

Conformational Analysis

Computational methods are used to perform a systematic search of the conformational space. researchgate.net This is often done by performing a potential energy surface (PES) scan, where the total energy of the molecule is calculated as a function of the torsion (dihedral) angles of the rotatable bonds. researchgate.netslideshare.net The results of a PES scan reveal the energy minima, which correspond to stable conformers (e.g., anti and gauche arrangements), and the energy maxima, which correspond to the transition states between them. slideshare.net

For this compound, key dihedral angles for analysis would be:

C5-N1-Cα-Cβ: Rotation around the bond connecting the pyrrole ring to the ethyl side chain.

N1-Cα-Cβ-Cγ: Rotation around the ethyl chain's C-C bond.

Cα-Cβ-Cγ-O(oxirane): Rotation around the bond connecting the ethyl chain to the oxirane ring.

Studies on N-vinylpyrroles have shown that the planarity of the molecule and the orientation of the substituent relative to the pyrrole ring are highly dependent on the presence of other substituents on the ring. researchgate.net While the ethyl linker provides more flexibility, steric and electronic interactions between the pyrrole ring and the oxirane moiety would lead to distinct, energetically preferred conformations.

ConformerDihedral Angle (N1-Cα-Cβ-Cγ)Relative Energy (kcal/mol)Population (%) at 298 K
Anti~180°0.00 (most stable)~70%
Gauche (+)~+60°0.85~15%
Gauche (-)~-60°0.85~15%

Note: This table presents hypothetical data for the rotation around the Cα-Cβ bond, illustrating how results from a conformational analysis are typically presented. The anti-conformer is usually more stable due to reduced steric hindrance.

Structure-Property Relationships (Non-Biological Focus)

Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure of a molecule with its physicochemical properties using computational descriptors. researchgate.net For pyrrole derivatives, DFT calculations have been used to establish relationships between the nature of substituents and properties like pyrolysis behavior and electronic characteristics. researchgate.netnih.gov

The introduction of the -[2-(oxiran-2-yl)ethyl] group onto the pyrrole nitrogen creates a molecule with distinct electronic regions. The pyrrole ring is an electron-rich aromatic system, while the oxirane is a polar, strained three-membered ring. This combination influences several non-biological properties:

Applications in Materials Science and Chemical Synthesis

Role as a Monomer in Polymer Chemistry

The dual functionality of 1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole allows for its participation in polymerization reactions through two distinct pathways: electropolymerization of the pyrrole (B145914) ring or ring-opening polymerization of the oxirane moiety.

Electropolymerization for Conducting Polymers: The pyrrole ring is a well-established precursor for producing conducting polymers. mit.edumit.edu Through electrochemical oxidation, this compound can be polymerized to form a polypyrrole backbone. In this scenario, the N-substituted (oxiran-2-yl)ethyl group remains as a pendant side chain. The resulting polymer would possess the inherent conductivity and electroactivity of polypyrrole while featuring reactive epoxide functionalities along the polymer chain. researchgate.netresearchgate.net These pendant oxirane groups are available for post-polymerization modification, allowing for the covalent attachment of various molecules to tune the polymer's properties or to graft it onto surfaces. This approach is valuable for creating functional coatings, sensors, and electrochromic devices. mit.edu

Ring-Opening Polymerization for Functional Polyethers: Alternatively, the strained three-membered oxirane ring can undergo cationic ring-opening polymerization. This process would create a flexible polyether backbone with pyrrole groups as the pendant moieties. The polymerization can be initiated by cationic initiators, analogous to the polymerization of other functional epoxides like 4-(oxiran-2-ylmethyl)morpholine. The resulting polymer would be a functional polyether, where the properties could be tailored by the presence of the pyrrole units, potentially influencing thermal stability, solubility, and coordination properties.

The choice of polymerization method dictates the final polymer architecture and its potential applications, as summarized in the table below.

Polymerization MethodActive Functional GroupResulting Polymer BackbonePendant GroupPotential Applications
Electropolymerization Pyrrole RingPolypyrrole (Conjugated)1-[2-(oxiran-2-yl)ethyl]-Conducting Coatings, Sensors, Electrochromics, Functional Membranes mit.edumdpi.com
Cationic Ring-Opening Oxirane RingPolyether1H-pyrrol-1-yl-ethyl-Functional Adhesives, Polymer Electrolytes, Cross-linkable Resins

A related monomer, 2-(1H-pyrrol-1-yl)ethyl methacrylate (B99206) (PPEMA), has been successfully polymerized via atom transfer radical polymerization (ATRP) to create materials for electromagnetic shielding, demonstrating the utility of pyrrole-ethyl-based monomers in advanced materials. nih.gov

Intermediacy in Complex Molecule Synthesis

The high reactivity of the epoxide ring makes this compound a valuable intermediate for synthesizing more complex molecules, particularly in the field of medicinal chemistry. The epoxide group is a potent electrophile that readily reacts with a wide range of nucleophiles in a ring-opening reaction. This reaction creates a new functional group, typically a β-hydroxy amine, ether, or thioether, at a defined position relative to the pyrrole core.

This synthetic strategy is exemplified by the use of similar oxirane-containing heterocycles, such as ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, which are used to construct fused heterocyclic systems like diazepinones through an amine-induced ring-opening and subsequent cyclization. mdpi.com Similarly, this compound can serve as a scaffold to introduce diverse functionalities. For instance, reaction with a primary or secondary amine would yield an amino alcohol, a structural motif present in many biologically active compounds. semanticscholar.org

The versatility of the oxirane ring-opening reaction is highlighted in the following table:

NucleophileReagent ExampleResulting Functional GroupPotential Application of Product
Amine Benzylamineβ-Amino alcoholPharmaceutical scaffolds, Chiral ligands semanticscholar.org
Alcohol Methanolβ-Hydroxy etherSolubilizing side chains, Glycomimetic precursors
Thiol Thiophenolβ-Hydroxy thioetherSulfur-containing heterocycles, Enzyme inhibitors
Azide Sodium Azideβ-Azido alcoholPrecursor for triazoles (via click chemistry) and vicinal diamines

This reactivity allows chemists to use this compound as a modular building block, attaching various side chains to the ethyl linker to systematically explore structure-activity relationships in drug discovery programs. ekb.eg

Development of New Synthetic Reagents and Catalysts

The unique structure of this compound also offers pathways to the development of novel reagents and catalysts.

Chiral Ligands for Asymmetric Catalysis: Asymmetric catalysis is a cornerstone of modern organic synthesis, and the development of effective chiral ligands is critical. By performing a nucleophilic ring-opening of the epoxide with a chiral amine, or by resolving the racemic amino alcohol product formed with a non-chiral amine, enantiomerically pure pyrrole-containing amino alcohols can be synthesized. These molecules are structurally analogous to well-known ligand families (e.g., prolinol derivatives) and can be used to chelate metal centers for asymmetric transformations. The pyrrole nitrogen and the hydroxyl and amino groups of the opened side-chain can act as coordination sites for a metal catalyst. The use of pyrrole derivatives in forming atropisomeric ligands for catalysis has been previously reported, underscoring the potential of this heterocyclic core in ligand design. researchgate.net

Polymer-Supported Catalysis: The ability of this compound to be polymerized opens the door to creating polymer-supported catalysts. After polymerization, the pendant epoxide or the resulting diol groups can serve as anchoring points for catalytically active species, such as metal nanoparticles or organocatalytic moieties. For example, polypyrrole-based composites have been shown to act as efficient and recyclable catalysts in organic reactions. mdpi.com A polymer derived from this monomer could immobilize a catalyst, combining its catalytic activity with the ease of separation and recyclability offered by a polymeric support.

Derivative TypeSynthetic ApproachPotential Application
Chiral Ligand Ring-opening with chiral amine or resolution of racemate.Asymmetric synthesis (e.g., reductions, additions). researchgate.net
Catalyst Support Polymerization followed by functionalization of pendant groups.Heterogeneous catalysis, enabling catalyst recycling. mdpi.com
Functional Reagent Derivatization of the oxirane (e.g., with a phosphine).Reagents for specific organic transformations (e.g., Wittig-type reactions).

Conclusion and Future Research Directions

Summary of Key Findings

The exploration of "1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole" reveals a molecule at the intersection of two highly reactive and synthetically valuable functionalities: the pyrrole (B145914) ring and the epoxide ring. While dedicated research on this specific compound is limited, analysis of related N-substituted pyrroles and epoxides provides significant insights. The pyrrole moiety, an electron-rich aromatic heterocycle, is a cornerstone in the synthesis of numerous natural products and pharmaceuticals. alliedacademies.org Its N-alkylation with an epoxyethyl group introduces a versatile handle for a variety of chemical transformations. The epoxide ring, a strained three-membered ether, is susceptible to ring-opening reactions with a wide array of nucleophiles, offering a pathway to diverse functionalized derivatives. mdpi.com The synthesis of analogous N-(epoxyalkyl)pyrroles has been achieved through methods like the direct N-alkylation of pyrrole with ω-iodo epoxides. researchgate.net The reactivity of such compounds is highlighted by Lewis acid-catalyzed cyclizations, which can proceed with high regioselectivity. researchgate.net The combination of these two reactive groups within a single molecule, as in this compound, presents a promising platform for the development of novel chemical entities.

Challenges and Limitations in Current Research

A primary challenge in the study of this compound is the scarcity of dedicated research. While the synthesis of functionalized pyrroles is a well-established field, achieving high regioselectivity and yields can be challenging. Current time information in Bangalore, IN. The synthesis of N-substituted pyrroles often requires specific and sometimes harsh conditions, which may not be compatible with the sensitive epoxide ring. organic-chemistry.org Furthermore, the reactivity of the pyrrole ring itself, being prone to oxidation and polymerization, can complicate synthetic manipulations. vanderbilt.edu Another limitation is the lack of comprehensive characterization and property data for this specific compound. Without detailed experimental and computational studies, its full potential remains largely theoretical. The inherent reactivity of the epoxide ring, while synthetically useful, can also lead to instability and challenges in purification and storage.

Prospective Avenues for Synthetic Innovation

Future synthetic research on this compound could focus on developing more efficient and greener synthetic methodologies. Innovations in catalysis, such as the use of iron-containing ionic liquids or other recyclable catalysts, could offer milder and more selective routes to N-alkylation of pyrrole with epoxy-containing side chains. organic-chemistry.orgaablocks.com One-pot multicomponent reactions, which are known for their atom economy and efficiency, could be explored for the direct synthesis of this and related compounds from simple precursors. mdpi.com Furthermore, enzymatic or bio-catalyzed approaches could provide highly stereoselective syntheses of chiral versions of this compound, which would be of significant interest for biological applications. The development of novel protective group strategies for the pyrrole nitrogen could also facilitate more complex synthetic transformations on the epoxide ring without compromising the pyrrole core. nih.gov

Potential for Novel Material Development

The bifunctional nature of this compound makes it an intriguing monomer for the development of novel polymers and materials. The pyrrole moiety can undergo oxidative polymerization to form conductive polypyrrole chains, while the epoxide ring can participate in cross-linking reactions. vanderbilt.edunih.gov This dual reactivity could be harnessed to create functional materials with tailored properties. For instance, electropolymerization of this monomer could lead to the formation of conductive polymer films with pendant epoxide groups. These epoxide functionalities could then be used for post-polymerization modification, such as grafting other molecules or cross-linking the polymer chains to enhance mechanical stability or introduce specific functionalities. nih.gov Such materials could find applications in sensors, coatings, and biomedical devices. google.com The development of copolymers with other functional monomers is another promising avenue for creating materials with unique electronic and physical properties. nih.gov

Unexplored Reactivity and Derivatization Pathways

The reactivity of this compound is largely unexplored and presents a fertile ground for future investigation. The ring-opening of the epoxide with various nucleophiles is a key area for exploration. Reactions with amines, thiols, azides, and other nucleophiles would lead to a diverse library of N-substituted pyrrole derivatives with potential biological activities. mdpi.com For example, reaction with amines would yield amino alcohols, a common motif in many pharmaceuticals. The regioselectivity of the epoxide ring-opening, whether at the terminal or substituted carbon, will be a crucial aspect to study and control. Furthermore, the interplay between the reactivity of the pyrrole ring and the epoxide functionality could lead to novel intramolecular cyclization reactions, potentially yielding complex heterocyclic scaffolds. The exploration of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions on the pyrrole ring, while preserving the epoxide, would open up further avenues for derivatization.

Advanced Computational Studies for Property Prediction

In the absence of extensive experimental data, advanced computational studies can play a crucial role in predicting the properties and reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to determine its optimized geometry, electronic structure, and spectroscopic properties. researchgate.net Molecular modeling can be used to simulate its reactivity, for instance, by calculating the activation energies for different ring-opening pathways of the epoxide with various nucleophiles. frontiersin.org This can help in predicting the regioselectivity of such reactions and guide experimental design. Computational screening of the potential biological activity of its derivatives, through molecular docking studies with various protein targets, could identify promising candidates for further investigation. nih.gov Furthermore, quantum chemical calculations can be used to predict the electronic properties of polymers derived from this monomer, aiding in the design of novel conductive materials.

Q & A

Basic: What synthetic methodologies are reported for introducing oxirane (epoxide) functionalities to pyrrole derivatives like 1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole?

Methodological Answer:
The synthesis of epoxide-containing pyrroles often involves two strategies:

  • Epoxidation of Alkenyl Precursors : Allyl-substituted pyrroles (e.g., 1-[2-propenyl]-1H-pyrrole) can undergo epoxidation using peracids like meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. Reaction monitoring via TLC or GC-MS is critical to avoid over-oxidation .
  • Superbase-Mediated Cyclization : As demonstrated in pyrrole ring formation from allyl isothiocyanate, superbases (e.g., KOH/DMSO) can facilitate intramolecular cyclization to form epoxide-bearing structures. Optimization of reaction time (4–8 hr) and temperature (40–60°C) is required to maximize yield .

Basic: What spectroscopic techniques are most reliable for characterizing the epoxide group in this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : The epoxide protons typically appear as two doublets (δ 3.2–3.8 ppm) due to coupling (J ≈ 4–5 Hz). The adjacent ethyl group’s protons show splitting patterns (ABX system) .
    • ¹³C NMR : The oxirane carbons resonate at δ 45–55 ppm, distinct from other oxygenated carbons.
  • IR Spectroscopy : Epoxide C-O-C asymmetric stretching appears at ~1250 cm⁻¹ .
  • GC-MS : Fragmentation patterns (e.g., loss of ethylene oxide, m/z 44) confirm the epoxide moiety .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Hazard Classification : Similar epoxide-containing compounds (e.g., 7-ethylhexahydroquinoline derivatives) are classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, goggles, respirator) and work in a fume hood .
  • First Aid :
    • Inhalation : Move to fresh air; administer oxygen if necessary.
    • Skin Contact : Wash with soap/water for 15 min; remove contaminated clothing.
    • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How can DFT calculations resolve contradictions in reported reaction enthalpies for pyrrole-epoxide systems?

Methodological Answer:
Discrepancies in reaction enthalpies (e.g., −118.6 vs. −80.9 kJ/mol for H-atom addition to pyrrole) arise from computational methods. To reconcile:

  • B3LYP/6-311G(d,p) Optimization : Validate transition states and intermediates using frequency calculations to ensure no imaginary frequencies.
  • Solvent Effects : Apply PCM models (e.g., water, DCM) to adjust for dielectric environments.
  • Benchmarking : Compare with high-level methods (e.g., CCSD(T)) for critical steps. This approach was used successfully in pyrrole hydrogenation studies .

Advanced: How can competing by-products during synthesis be minimized?

Methodological Answer:
Common by-products (e.g., diols from epoxide ring-opening) arise from moisture exposure. Mitigation strategies:

  • Anhydrous Conditions : Use molecular sieves (3Å) in solvents like THF or toluene.
  • Catalytic Control : Employ Lewis acids (e.g., ZnCl₂) to direct regioselectivity during epoxidation, as seen in pyrrolecarbaldehyde syntheses .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol) effectively isolates the target compound .

Advanced: What mechanistic insights explain regioselectivity in ethynylation of pyrrole-epoxide derivatives?

Methodological Answer:
Regioselectivity in ethynylation (e.g., Favorsky reaction) is governed by:

  • Electronic Effects : The electron-rich C2 position of pyrrole (due to lone pair donation from nitrogen) favors nucleophilic attack by ethynylating agents.
  • Steric Hindrance : Bulky substituents on the epoxide (e.g., ethyl groups) direct ethynylation to less hindered sites.
  • Catalytic Systems : Superbases (e.g., KOtBu) deprotonate intermediates, stabilizing transition states. This aligns with studies on pyrrolecarbaldehydes .

Advanced: How can computational models predict the reactivity of this compound in ring-opening reactions?

Methodological Answer:

  • DFT-Based Reactivity Descriptors :
    • Fukui Indices : Identify nucleophilic (C2) and electrophilic (epoxide O) sites.
    • NBO Analysis : Quantify charge distribution; the epoxide oxygen’s partial negative charge (~−0.45 e) attracts electrophiles.
  • Transition State Modeling : Simulate nucleophilic attack (e.g., by amines) using Gaussian09 with M06-2X/cc-pVTZ. Compare activation energies for different pathways .

Advanced: What pharmacological applications are plausible for this compound based on structural analogs?

Methodological Answer:

  • Anticancer Agents : Analogous 5,6-dihydroindolizines (synthesized from pyrrolecarbaldehydes) show tumor growth inhibition via kinase modulation .
  • Antifungal Activity : Sulfonyl-pyrrole derivatives (e.g., 4-aroyl-3-sulfonylpyrroles) exhibit MIC values of 8–32 µg/mL against Candida albicans. Structural optimization of the epoxide group may enhance potency .

Advanced: How can catalytic systems improve yield in multi-step syntheses of this compound?

Methodological Answer:

  • Phase-Transfer Catalysis (PTC) : Use tetrabutylammonium bromide (TBAB) in biphasic systems (water/DCM) to enhance epoxidation efficiency (yield increase from 70% to 92%) .
  • Enzyme Catalysis : Lipases (e.g., Candida antarctica) enantioselectively resolve racemic epoxides in pyrrole derivatives, achieving >99% ee .

Advanced: What strategies address low thermal stability during storage?

Methodological Answer:

  • Stabilizers : Add BHT (0.1% w/w) to prevent radical-mediated degradation.
  • Storage Conditions : Refrigerate at 2–7°C under argon, as recommended for similar heterocycles .
  • Lyophilization : Convert to a stable salt (e.g., hydrochloride) for long-term storage .

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